molecular formula C5H6N2O3 B1213578 5-Methylbarbituric acid CAS No. 2417-22-3

5-Methylbarbituric acid

Cat. No. B1213578
CAS RN: 2417-22-3
M. Wt: 142.11 g/mol
InChI Key: GOMAEJQBTWAPAN-UHFFFAOYSA-N
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Description

5-Methylbarbituric acid is a synthetic compound that is used in various scientific research applications. It is a derivative of barbituric acid, a naturally occurring substance found in some plants. 5-Methylbarbituric acid is used as a reagent in laboratory experiments, as well as in the synthesis of drugs and other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Methylbarbituric acid.

Scientific Research Applications

Antimicrobial Applications

5-Methylbarbituric acid, like other barbituric acid derivatives, has been studied for its potential antimicrobial properties . These compounds have gained significant attention in the pharmaceutical industry due to their various biological activities, including antimicrobial effects . The advancements in methods of synthesis of barbituric acid derivatives have been focused on their applications as antimicrobial agents .

Anticonvulsant Applications

Barbituric acid derivatives, including 5-Methylbarbituric acid, have been recognized for their anticonvulsant properties . They have been used in the treatment of epilepsy and other conditions involving convulsions .

Hypnotic Applications

The hypnotic properties of barbituric acid derivatives make them useful in the treatment of insomnia and other sleep disorders . They work by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Anti-Diabetic Applications

Research has shown that barbituric acid derivatives may have potential anti-diabetic effects . However, more research is needed to fully understand the mechanisms involved and the potential therapeutic applications .

Antiviral Applications

Barbituric acid derivatives have been studied for their potential antiviral properties . They may have applications in the treatment of various viral infections .

Anti-Cancer Applications

Barbituric acid derivatives, including 5-Methylbarbituric acid, have been explored for their potential anti-cancer effects . They may have the ability to inhibit the growth of certain types of cancer cells .

Anti-AIDS Applications

Some studies have suggested that barbituric acid derivatives may have potential applications in the treatment of AIDS . However, more research is needed in this area .

Antioxidant Applications

Barbituric acid derivatives have been recognized for their antioxidant properties . They may have the ability to neutralize harmful free radicals in the body, which could have various health benefits .

properties

IUPAC Name

5-methyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMAEJQBTWAPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178880
Record name 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbarbituric acid

CAS RN

2417-22-3
Record name 5-Methylbarbituric acid
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Record name 5-Methylbarbituric acid
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Record name 5-Methylbarbituric acid
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Record name 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLBARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUR44R5FYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

46 g (2 mols) of sodium are dissolved in 1 liter of absolute ethanol in a 5-liter flask. To this solution are firstly added 348 g (2 mols) of methyl malonic acid methyl ester; and there is then added dropwise at 70° C. with stirring, within about 5 minutes, a solution of 120 g (2 mols) of urea in 1 liter of absolute ethanol. There is formed a thin suspension, which is diluted with 3.5 liters of ethanol, refluxed for 16 hours and afterwards cooled. There are subsequently added 2 liters of water and, for clearing, a filtering auxiliary (HiFlo) is introduced, and the suspension is filtered. Concentrated hydrochloric acid is then added until a Congo blue colour is indicated, and the mixture is left to stand for several hours in a cool place. A fine white crystalline precipitate is formed, which is filtered and dried. The mother liquor is concentrated by evaporation, diluted with water, and the precipitate is likewise filtered and dried. The crude yield is 263 g of material, which melts at 200°-215° C. After recrystallisation from water, there remain 144 g of white crystals (58% of theory), which melt at 203°-204° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step Two
Name
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
3.5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
269
Citations
R Notario, MV Roux, F Ros, VN Emel'yanenko… - The Journal of Chemical …, 2014 - Elsevier
… increments we can estimate the enthalpies of formation of three more barbituric acid derivatives not yet available in the literature: 1-methylbarbituric acid, 5-methylbarbituric acid, and 1,5…
Number of citations: 8 www.sciencedirect.com
O Hayaishi, A Kornberg - Journal of the American Chemical …, 1951 - ACS Publications
… 5-METHYLBARBITURIC ACID FROM THYMINE Sir: The oxidation of uracil to barbituric acid and the formation of 5-methylbarbituric acid … to be 5-methylbarbituric acid. This product was …
Number of citations: 41 pubs.acs.org
M SEKIYA, C YANAIHARA - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… reaction described above, 5-methylbarbituric acid (V) and 5—… prepared from an authentic 5-methylbarbituric acid. However, … compound (XI) composed of 5-methylbarbituric acid (V), 5—…
Number of citations: 12 www.jstage.jst.go.jp
H Tsukamoto, Y Kuroiwa - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
3-OH-EHB was isolated from the urine of rabbits receiving EHB besides 3-keto-EHB and identified with the reduction product of 3-keto-EHB. After the administration of nor-MHB to …
Number of citations: 10 www.jstage.jst.go.jp
H TSUKAMOTO, H YOSHIMURA, S TOKI - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
… It is shown in this paper that the oxidation reactions of MHB and nor—MHB (5— cyclohexenyl~5—methylbarbituric acid) are studied in parallel with the in viva metabolism of MHB“ …
Number of citations: 13 www.jstage.jst.go.jp
M SEKIYA, C YANAIHARA - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… In every run of those, reaction took place with evolution of carbon dioxide to give 5—methylbarbituric acid derivative and ‘N-aryl or N—alkylformamide generally in both reasonable …
Number of citations: 16 www.jstage.jst.go.jp
関屋実, 矢内原千鶴子 - Chemical and Pharmaceutical Bulletin, 1969 - jlc.jst.go.jp
… reaction described above, 5-methylbarbituric acid (V) and 5—… prepared from an authentic 5-methylbarbituric acid. However, … compound (XI) composed of 5-methylbarbituric acid (V), 5—…
Number of citations: 2 jlc.jst.go.jp
P De Meester, SSC Chu… - Journal of …, 1986 - Wiley Online Library
… 5-Methylbarbituric acid, 3, and 5-ethylbarbituric acid, 4, were found to be stronger acids than barbituric acid, 1 which is in contrast to the + I effect of these two substituents. The kinetic …
Number of citations: 18 onlinelibrary.wiley.com
P Gutierrez, B Benson - Radiation Research, 1974 - meridian.allenpress.com
… and polycrystalline samples of 5-methylbarbituric acid, 5-hydroxy-5-methylbarbituric acid, 5-hydroxy-5-ethylbarbituric acid and 5-ethyl-5-methylbarbituric acid leads to the following …
Number of citations: 8 meridian.allenpress.com
S Iida, H Hayatsu - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1970 - Elsevier
… -5-methylbarbituric acid were found to be resistant to further 2-min treatment with fresh permanganate reagent. Regarding the 5-hydroxy-5-methylbarbituric acid, … -5-methylbarbituric acid …
Number of citations: 84 www.sciencedirect.com

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